molecular formula C6H10N4O B13326874 (1Z)-N'-Hydroxy-2-(2-methyl-1H-imidazol-1-YL)ethanimidamide

(1Z)-N'-Hydroxy-2-(2-methyl-1H-imidazol-1-YL)ethanimidamide

Cat. No.: B13326874
M. Wt: 154.17 g/mol
InChI Key: ZNRAROJATXWAGZ-UHFFFAOYSA-N
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Description

(1Z)-N’-Hydroxy-2-(2-methyl-1H-imidazol-1-YL)ethanimidamide is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’-Hydroxy-2-(2-methyl-1H-imidazol-1-YL)ethanimidamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methylimidazole with ethyl chloroformate to form an intermediate, which is then reacted with hydroxylamine to yield the desired compound. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(1Z)-N’-Hydroxy-2-(2-methyl-1H-imidazol-1-YL)ethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (1Z)-N’-Hydroxy-2-(2-methyl-1H-imidazol-1-YL)ethanimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its imidazole ring can interact with various biological targets, making it a valuable tool in biochemical assays .

Medicine

In medicine, (1Z)-N’-Hydroxy-2-(2-methyl-1H-imidazol-1-YL)ethanimidamide is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of (1Z)-N’-Hydroxy-2-(2-methyl-1H-imidazol-1-YL)ethanimidamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1Z)-N’-Hydroxy-2-(2-methyl-1H-imidazol-1-YL)ethanimidamide is unique due to its combination of the imidazole ring and the hydroxylamine functional group. This dual functionality allows for a broader range of chemical reactions and biological interactions compared to similar compounds .

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

N'-hydroxy-2-(2-methylimidazol-1-yl)ethanimidamide

InChI

InChI=1S/C6H10N4O/c1-5-8-2-3-10(5)4-6(7)9-11/h2-3,11H,4H2,1H3,(H2,7,9)

InChI Key

ZNRAROJATXWAGZ-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC=CN1C/C(=N/O)/N

Canonical SMILES

CC1=NC=CN1CC(=NO)N

Origin of Product

United States

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